Benzyl 4-carbamothioylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-carbamothioylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate : This study describes an efficient method to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. The process involves several steps starting from 4-methylpyridinium and includes a SN2 substitution with benzyl chloride, providing insights into the synthesis of related compounds (Chen Xin-zhi, 2011).
Antimicrobial Profile of Piperidine Derivatives : This research focuses on synthesizing and characterizing novel 3-benzyl-2,6-diarylpiperidine-4-ones and evaluating their antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited significant antifungal activity, highlighting their potential in antimicrobial applications (Sahu, Tripathi, Koshy, & Saraf, 2013).
Photocarboxylation of Benzylic C–H Bonds : This paper discusses a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions. The method could be applied for synthesizing various drugs, suggesting potential in pharmaceutical synthesis (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Electrochemical Oxidation of Alcohols and Aldehydes : This research presents an electrocatalytic method for oxidizing primary alcohols and aldehydes to corresponding carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator. The method is effective for various substrates, including benzylic ones, in mild conditions, indicating its utility in organic synthesis (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate : This study investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts, providing a method useful for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Properties
IUPAC Name |
benzyl 4-carbamothioylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-13(19)12-6-8-16(9-7-12)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHDLSQVLNVJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596979 | |
Record name | Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167757-46-2 | |
Record name | Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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